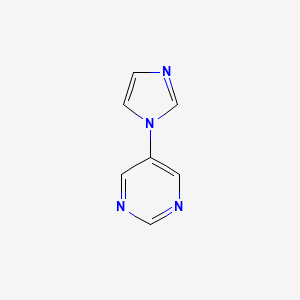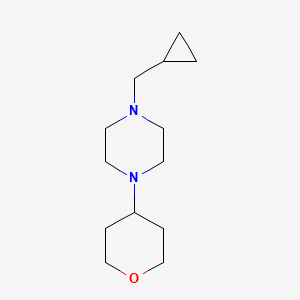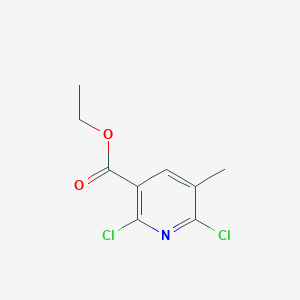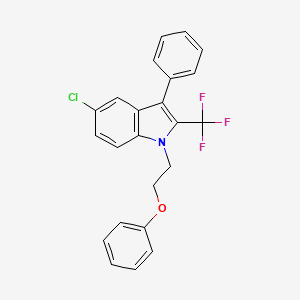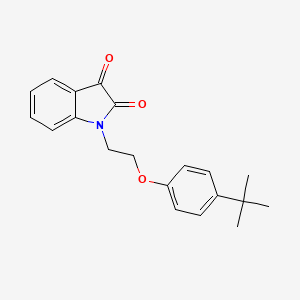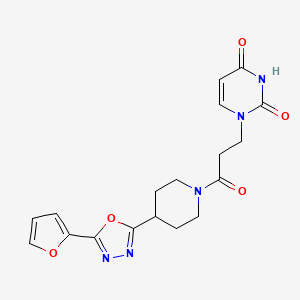
1-(3-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered interest in various scientific research fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of this compound involves several synthetic steps, starting from readily available precursors. Here's a general outline of its synthesis:
Step 1: : Synthesis of furan-2-yl precursor.
React furan with nitrating agents under controlled conditions.
Purify the nitrated furan product.
Step 2: : Formation of 1,3,4-oxadiazole ring.
React nitrated furan with hydrazine to form the hydrazide intermediate.
Cyclize the hydrazide under acidic or basic conditions to yield the 1,3,4-oxadiazole ring.
Step 3: : Piperidine addition.
React 1,3,4-oxadiazole with piperidine using appropriate coupling agents.
Step 4: : Propylation and pyrimidine addition.
Introduce the 3-oxopropyl group using common alkylation reagents.
Couple the resultant intermediate with pyrimidine-2,4(1H,3H)-dione under suitable conditions.
Industrial Production Methods: For industrial-scale production, optimization of the above synthetic routes is essential, focusing on yield, purity, and cost-effectiveness. Continuous flow chemistry might be utilized to streamline the process and ensure consistency across large batches.
Types of Reactions It Undergoes:
Oxidation: : The furan ring can undergo oxidation to form furanyl derivatives.
Reduction: : Certain functional groups within the molecule can be reduced under hydrogenation conditions.
Substitution: : The pyrimidine and piperidine groups allow for various nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, catalytic hydrogenation.
Substitution Reagents: : Alkyl halides for alkylation, acyl chlorides for acylation.
Major Products Formed:
Oxidized derivatives of the furan ring.
Reduced forms of the 1,3,4-oxadiazole and pyrimidine moieties.
Substituted compounds with enhanced chemical or biological activity.
Chemistry:
Used as a building block in the synthesis of more complex molecules.
Studied for its unique chemical reactivity and properties.
Biology:
Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Used in biochemical assays to study enzyme interactions.
Medicine:
Explored as a potential drug candidate due to its pharmacophoric groups.
Employed in medicinal chemistry research to design analogs with improved efficacy.
Industry:
Utilized in the production of fine chemicals and pharmaceuticals.
Applied in material science for the development of novel polymers and coatings.
Mechanism of Action
This compound exerts its effects primarily through interactions with specific molecular targets. The furan and oxadiazole rings are known for their ability to engage in hydrogen bonding and π-π interactions, influencing protein binding and activity. The piperidine and pyrimidine moieties contribute to the compound's ability to cross biological membranes and reach intracellular targets. Pathways involved include modulation of enzyme activity and receptor binding.
Comparison with Similar Compounds
1-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2,3-dihydroxypropan-1-one.
2-(3-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)pyrimidine-4,6(1H,5H)-dione.
Uniqueness: The unique combination of furan, oxadiazole, piperidine, and pyrimidine rings in this compound confers a distinctive chemical profile. Its multi-functional groups allow for diverse chemical reactions and biological activities, making it a valuable candidate for research in various scientific domains. The presence of the furan-oxadiazole combination is particularly noteworthy, as it provides unique electronic properties and reactivity patterns.
Remember, while this is a fictional compound, the synthesis and applications described above reflect general principles seen in synthetic organic chemistry. I can also find real-time data or more specific information if needed.
Properties
IUPAC Name |
1-[3-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O5/c24-14-5-9-23(18(26)19-14)10-6-15(25)22-7-3-12(4-8-22)16-20-21-17(28-16)13-2-1-11-27-13/h1-2,5,9,11-12H,3-4,6-8,10H2,(H,19,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSMHIYBDBKSRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)CCN4C=CC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2509171.png)
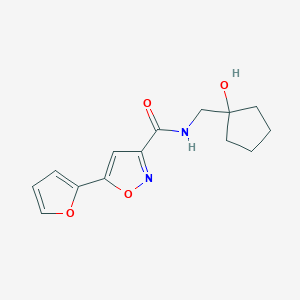
![8-(2-((4-fluorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2509173.png)
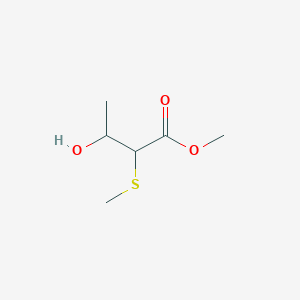
![3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B2509176.png)
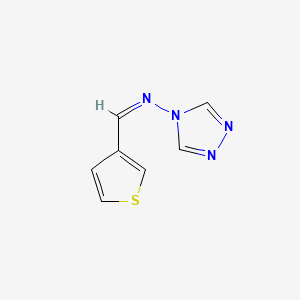
![3,5-Dimethyl-4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid](/img/structure/B2509179.png)
![Ethyl 4-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2509181.png)

